Thiolan-3-yl 3-chloropyridine-4-carboxylate
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Overview
Description
Thiolan-3-yl 3-chloropyridine-4-carboxylate is a chemical compound that belongs to the class of heterocyclic organic compounds It features a thiolane ring attached to a pyridine ring, which is further substituted with a chlorine atom and a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thiolan-3-yl 3-chloropyridine-4-carboxylate typically involves the reaction of thiolane derivatives with chloropyridine carboxylates under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the thiolane, followed by nucleophilic substitution on the chloropyridine carboxylate.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: Thiolan-3-yl 3-chloropyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are typical.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Thiolan-3-yl 3-chloropyridine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which Thiolan-3-yl 3-chloropyridine-4-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The thiolane ring and pyridine moiety can engage in various interactions, including hydrogen bonding and π-π stacking, which contribute to its activity.
Comparison with Similar Compounds
- Thiolan-3-yl 2-chloropyridine-3-carboxylate
- Thiolan-3-yl 4-chloropyridine-2-carboxylate
- Thiolan-3-yl 3-bromopyridine-4-carboxylate
Comparison: Thiolan-3-yl 3-chloropyridine-4-carboxylate is unique due to the specific positioning of the chlorine atom and carboxylate group on the pyridine ring. This positioning can influence its reactivity and interactions with other molecules, making it distinct from its analogs. The presence of the thiolane ring also adds to its uniqueness, providing additional sites for chemical modification and interaction.
Properties
IUPAC Name |
thiolan-3-yl 3-chloropyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2S/c11-9-5-12-3-1-8(9)10(13)14-7-2-4-15-6-7/h1,3,5,7H,2,4,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRFWLGFKOJDFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC(=O)C2=C(C=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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